2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol
Description
This compound features a 2,4-dichlorophenol backbone substituted at the 6-position with a (2,4,6-trimethylbenzene-1-sulfonyl)methyl group.
Properties
CAS No. |
63988-90-9 |
|---|---|
Molecular Formula |
C16H16Cl2O3S |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
2,4-dichloro-6-[(2,4,6-trimethylphenyl)sulfonylmethyl]phenol |
InChI |
InChI=1S/C16H16Cl2O3S/c1-9-4-10(2)16(11(3)5-9)22(20,21)8-12-6-13(17)7-14(18)15(12)19/h4-7,19H,8H2,1-3H3 |
InChI Key |
HNQCNXWWWLSZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)CC2=C(C(=CC(=C2)Cl)Cl)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- typically involves multiple steps. One common method starts with the chlorination of phenol to introduce the dichloro groups. This is followed by the sulfonylation reaction, where the sulfonyl group is introduced using a sulfonyl chloride reagent. The final step involves the methylation of the compound to achieve the desired structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. Common reagents used in the industrial synthesis include chlorinating agents, sulfonyl chlorides, and methylating agents.
Chemical Reactions Analysis
Types of Reactions
Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichloro groups enhance the compound’s reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
2,4-Dichloro-6-{(E)-[(3-Methoxyphenyl)imino]methyl}phenol (DPMP)
Structural Differences :
- Substituent: An (E)-[(3-methoxyphenyl)imino]methyl group replaces the sulfonylmethyl group.
- Key Features: The imino group facilitates hydrogen bonding, critical for biological interactions.
Functional Comparison :
- Biological Activity: DPMP is a synthetic elicitor that activates plant immune responses against bacterial (Pseudomonas syringae, Clavibacter michiganensis) and oomycete (Hyaloperonospora arabidopsidis) pathogens .
- Mechanism : Transcriptional profiling reveals DPMP triggers defense-related genes (PR1, PDF1.2) and salicylic acid pathways, akin to natural elicitors .
Table 1: DPMP vs. Target Compound
| Property | DPMP | Target Compound (Sulfonyl Derivative) |
|---|---|---|
| Substituent | (3-Methoxyphenyl)imino | 2,4,6-Trimethylbenzenesulfonyl |
| Polarity | Moderate (imino group) | High (sulfonyl group) |
| Biological Application | Plant defense elicitor | Unknown (potentially altered bioavailability) |
| Pathogen Spectrum | Biotrophic/hemibiotrophic pathogens | Likely differs due to substituent interactions |
2,4-Dichloro-6-[[(2-Chlorophenyl)imino]methyl]phenol
Structural Differences :
- Substituent: A (2-chlorophenyl)imino group replaces the sulfonylmethyl group.
Functional Comparison :
- Catalytic Role : This compound acts as a Schiff-base ligand in α-pinene epoxidation catalysts, enhancing yield and selectivity in the presence of methyltrioxorhenium (MTO) and H₂O₂ .
- Chemical Interactions : The electron-withdrawing chloro group stabilizes metal-ligand complexes, critical for catalytic activity.
Table 2: Catalytic Ligand vs. Target Compound
| Property | 2-Chlorophenylimino Derivative | Target Compound |
|---|---|---|
| Application | Epoxidation catalysis | Unknown (potential for metal coordination) |
| Substituent Effect | Electron-withdrawing (enhances Lewis acidity) | Electron-withdrawing sulfonyl (may alter redox) |
| Solubility | Moderate in CH₂Cl₂ | Likely lower due to bulky sulfonyl |
2,4-Dichloro-6-[(1H-1,2,4-Triazol-3-ylimino)methyl]phenol (Triazole Ligand)
Structural Differences :
- Substituent: A triazole-imino group replaces the sulfonylmethyl moiety.
Functional Comparison :
Table 3: Triazole Ligand vs. Target Compound
| Property | Triazole Ligand | Target Compound |
|---|---|---|
| Bioactivity | Antimicrobial, antioxidant | Unreported (sulfonyl may reduce metal affinity) |
| Metal Coordination | Strong (N,O-donor sites) | Potential via sulfonyl oxygen |
| Stability | Moderate (prone to hydrolysis) | Higher (sulfonyl group resists degradation) |
Biological Activity
2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol (CAS Number: 284485) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H16Cl2O3S
- Molecular Weight : 367.27 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the chlorination of phenolic compounds followed by sulfonylation reactions. The detailed synthetic pathway can be outlined as follows:
- Chlorination : The starting phenolic compound is treated with chlorine gas in the presence of a catalyst to introduce chlorine substituents at the 2 and 4 positions.
- Sulfonylation : The resulting dichlorophenol is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride to form the final product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study on related sulfonyl hydrazones demonstrated antibacterial activity against various Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 7.81 to 15.62 µg/mL .
Anticancer Properties
Emerging evidence suggests that sulfonamide derivatives can possess anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Toxicological Studies
Toxicological assessments are critical for understanding the safety profile of this compound. Preliminary studies indicate potential cytotoxic effects at high concentrations; however, further investigations are required to establish safe dosage levels.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
